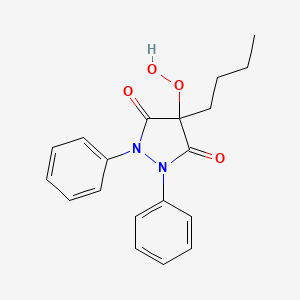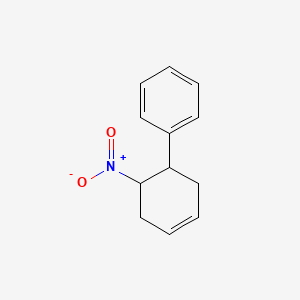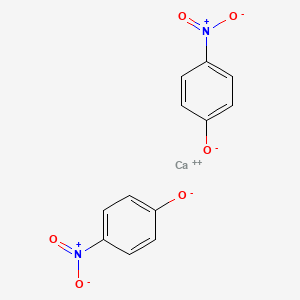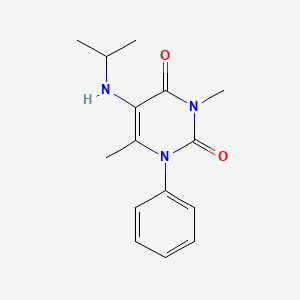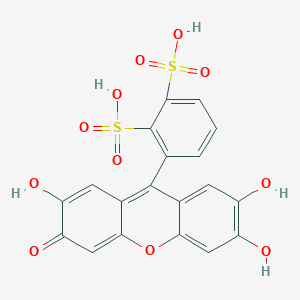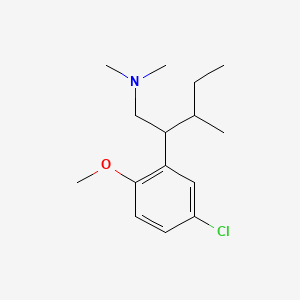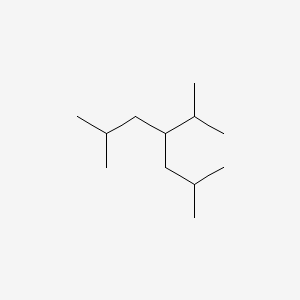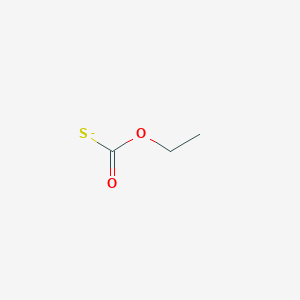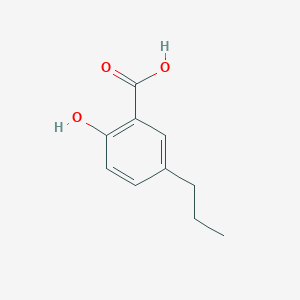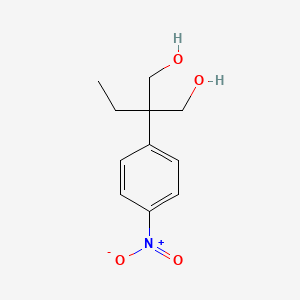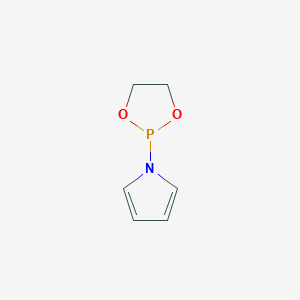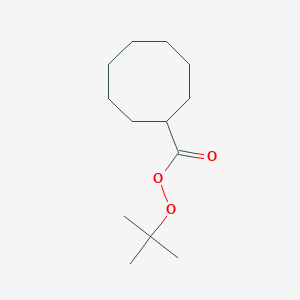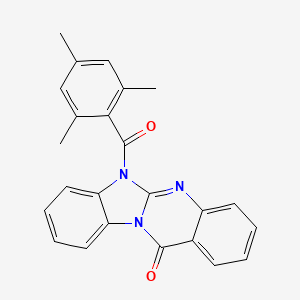![molecular formula C20H24ClN3O12P2 B14687706 3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid CAS No. 31432-70-9](/img/structure/B14687706.png)
3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a nitrofuran moiety, and a phosphoric acid group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Nitrofuranyl Group: The nitrofuran moiety can be introduced via a nitration reaction, where furan is treated with a nitrating agent such as nitric acid.
Coupling Reactions: The nitrofuran and quinoline intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Phosphorylation: The final step involves the phosphorylation of the amino group using phosphoric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its reactive functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid involves its interaction with specific molecular targets. The nitrofuran moiety can form reactive intermediates that interact with nucleophilic sites in proteins and DNA, leading to potential biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A quinoline derivative used as an antimalarial drug.
Nitrofurantoin: A nitrofuran derivative used as an antibiotic.
Uniqueness
The combination of a quinoline core, nitrofuran moiety, and phosphoric acid group makes this compound unique
Properties
CAS No. |
31432-70-9 |
|---|---|
Molecular Formula |
C20H24ClN3O12P2 |
Molecular Weight |
595.8 g/mol |
IUPAC Name |
3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid |
InChI |
InChI=1S/C20H18ClN3O4.2H3O4P/c21-14-6-8-17-18(22-10-3-11-25)13-15(23-19(17)12-14)4-1-2-5-16-7-9-20(28-16)24(26)27;2*1-5(2,3)4/h1-2,4-9,12-13,25H,3,10-11H2,(H,22,23);2*(H3,1,2,3,4)/b4-1+,5-2+;; |
InChI Key |
KNIJVLQWWIGNJC-NFKFXXGOSA-N |
Isomeric SMILES |
C1=CC2=C(C=C(N=C2C=C1Cl)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])NCCCO.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
C1=CC2=C(C=C(N=C2C=C1Cl)C=CC=CC3=CC=C(O3)[N+](=O)[O-])NCCCO.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


